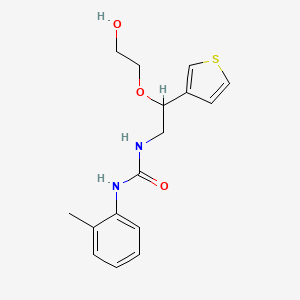

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea, also known as THU, is a chemical compound that has been studied for its potential use in scientific research. THU is a urea derivative that has been shown to have promising applications in the field of cancer research, due to its ability to inhibit the growth of cancer cells.

Applications De Recherche Scientifique

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A study by Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which include structures similar to 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea. These compounds were assessed for their antiacetylcholinesterase activity. The research aimed to optimize the spacer length between two pharmacophoric moieties to enhance conformational flexibility and inhibitory activities. This work suggests potential applications of similar urea derivatives in developing treatments for conditions associated with acetylcholinesterase, like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Hydroxamic Acids and Ureas from Carboxylic Acids

Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids. This method, applicable for producing compounds like this compound, offers a racemization-free synthesis pathway for hydroxamic acids and ureas. The technique underscores a versatile approach for constructing urea-based molecules with potential pharmaceutical applications (Thalluri, Manne, Dev, & Mandal, 2014).

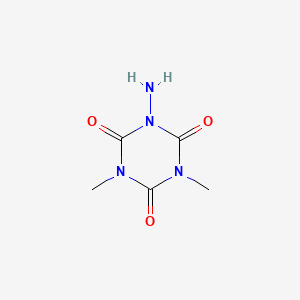

Corrosion Inhibition by Urea Derivatives

Mistry et al. (2011) explored the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic environments. While not directly studying this compound, this research indicates the broader application potential of urea derivatives as corrosion inhibitors. Such compounds could offer protective solutions for industrial materials against corrosive damage, demonstrating the versatility of urea derivatives in materials science (Mistry, Patel, Patel, & Jauhari, 2011).

Propriétés

IUPAC Name |

1-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-12-4-2-3-5-14(12)18-16(20)17-10-15(21-8-7-19)13-6-9-22-11-13/h2-6,9,11,15,19H,7-8,10H2,1H3,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFYKQSASLEZGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl-2-[(chloroacetyl)amino]-2-phenylacetate](/img/structure/B2389447.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2389453.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylacetamide](/img/structure/B2389456.png)

![2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2389467.png)